Propiconazole-d7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

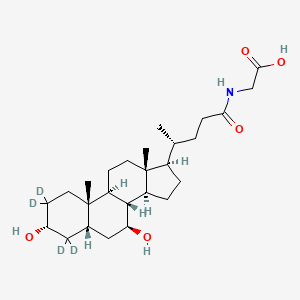

- It inhibits the conversion of lanosterol to ergosterol , disrupting fungal cell membranes .

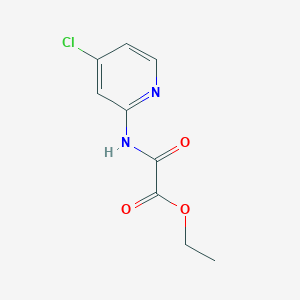

Propiconazole-d7: is a stable isotopic form of .

Propiconazole: itself is a broad-spectrum triazole fungicide.

Preparation Methods

- The synthetic route for Propiconazole-d7 involves deuterium substitution during the synthesis of Propiconazole .

- Industrial production methods typically utilize specialized deuterated reagents and conditions.

Chemical Reactions Analysis

- Common reagents include deuterated equivalents of standard organic reagents.

- Major products formed depend on the specific reaction conditions.

Propiconazole-d7: can undergo various reactions, including oxidation, reduction, and substitution.

Scientific Research Applications

Chemistry: Used as an internal standard for quantification in analytical methods (e.g., GC- or LC-MS).

Biology: Investigated for its effects on lipid metabolism in zebrafish embryos.

Medicine: Its impact on human health is still an active area of research.

Industry: Used in agriculture to control fungi.

Mechanism of Action

- Molecular targets include enzymes involved in sterol biosynthesis pathways.

Propiconazole: disrupts fungal cell membranes by inhibiting ergosterol synthesis.

Comparison with Similar Compounds

- Similar compounds include other triazole fungicides like Tebuconazole and Fluconazole .

Propiconazole: stands out due to its broad-spectrum activity and deuterium labeling.

properties

IUPAC Name |

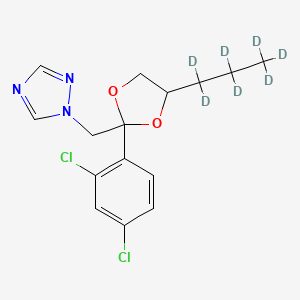

1-[[2-(2,4-dichlorophenyl)-4-(1,1,2,2,3,3,3-heptadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17Cl2N3O2/c1-2-3-12-7-21-15(22-12,8-20-10-18-9-19-20)13-5-4-11(16)6-14(13)17/h4-6,9-10,12H,2-3,7-8H2,1H3/i1D3,2D2,3D2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJLVHWMYQXCPB-NCKGIQLSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,3,6-Trichlorophenyl)methylsulfanyl]acetic acid](/img/structure/B8136479.png)

![2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propanamide](/img/structure/B8136516.png)

![4-[Propanoyl(propan-2-yl)amino]benzoic acid](/img/structure/B8136517.png)

![(1S,2R,4aS,4bS,5R,6S,7aR,9S,11R,11aR,12R,15R)-11-(benzoyloxy)-1,2,3,4,4a,6,7,7a,8,9,11,11a-dodecahydro-2,9-dihydroxy-1-methoxy-15-methyl-5,6,9-[1]Butanyl[4]ylidene-5H-benz[6,7]indeno[7a,1-b]pyrrole-10-carboxylic acid, methyl ester](/img/structure/B8136521.png)

![(1Z,6R,11R,13R,14S,15S,16R,19Z,21Z,23R,27R)-27-hydroxy-23-[(1S)-1-hydroxyethyl]-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione](/img/structure/B8136531.png)

![(1S,3R)-3-[[[4-(6-methyl-2-benzothiazolyl)phenyl]amino]carbonyl]-cyclopentanecarboxylic acid](/img/structure/B8136532.png)